Piperidine vs. Pyrrolidine Ring Size: Calculated Physicochemical Differentiation Against the PDB-Co-Crystallized Analog
The target compound (CAS 918494-67-4) bears a 6-membered piperidine sulfonamide substituent, distinguishing it from the 5-membered pyrrolidine analog (CAS 918494-66-3) that is the co-crystallized ligand in PDB 2RF2. This single methylene expansion increases the calculated molecular weight from 372.24 g/mol (pyrrolidine analog) to 386.26 g/mol (target compound). The XLogP3 increases from approximately 1.5 (pyrrolidine) to 1.7 (piperidine), and the topological polar surface area (tPSA) remains constant at 105 Ų for both, indicating that the added methylene modifies lipophilicity without altering the hydrogen-bond donor/acceptor count . The increased ring size alters the conformational envelope of the sulfonamide substituent, which in the IAS NNRTI scaffold has been shown via molecular modeling to affect the positioning of the sulfonamide oxygen atoms relative to key RT backbone NH groups in the binding pocket [1].
| Evidence Dimension | Sulfonamide ring size and calculated physicochemical properties |
|---|---|
| Target Compound Data | 6-membered piperidine; MW 386.26; XLogP3 ~1.7; tPSA 105 Ų; heavy atom count 23 (C14H16BrN3O3S) |
| Comparator Or Baseline | 5-membered pyrrolidine analog (CAS 918494-66-3); MW 372.24; XLogP3 ~1.5; tPSA 105 Ų; heavy atom count 21 (C13H14BrN3O3S) |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔXLogP3 ≈ +0.2; Δ heavy atoms = +2 (one added CH2 in the sulfonamide ring); tPSA unchanged |
| Conditions | Calculated properties using standard in silico methods (ACD/Labs Percepta / XLogP3). Structure confirmed by vendor-supplied NMR and HPLC . |
Why This Matters
The piperidine ring provides a distinct conformational and lipophilicity profile compared to the pyrrolidine analog, which may translate to differential binding affinity or resistance profiles in HIV-1 RT NNRTI assays—substitution with the pyrrolidine analog is not a valid experimental proxy.
- [1] Zhao Z, Wolkenberg SE, Sanderson PEJ, et al. Novel indole-3-sulfonamides as potent HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). Bioorg Med Chem Lett. 2008;18(2):554-559. PMID: 18083561. View Source
